2-(6-Bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a bromopyridine and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 2-bromo-6-methylpyridine with a suitable reagent to introduce the oxadiazole ring. One common method is the cyclization of acylhydrazines using reagents such as polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) . Another method involves the oxidative cyclization of aroyl/acyl hydrazones using catalytic iron (III) or iodine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxadiazole ring.
Scientific Research Applications
2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and viral infections.
Agrochemicals: The compound can be used to develop new pesticides and herbicides due to its biological activity.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methylpyridine: A simpler bromopyridine derivative used in various chemical syntheses.
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Uniqueness
2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the combination of the bromopyridine and oxadiazole moieties, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6BrN3O |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-3-2-4-7(9)10-6/h2-4H,1H3 |
InChI Key |
OBIZOSVOYHSGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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